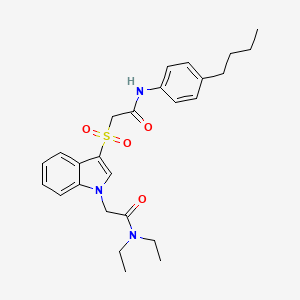![molecular formula C20H21N5O2 B2862505 6-Phenyl-2-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one CAS No. 2379972-07-1](/img/structure/B2862505.png)
6-Phenyl-2-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-2-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, and potential future directions.
Mecanismo De Acción
The mechanism of action of 6-Phenyl-2-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one is not yet fully understood. However, it is believed that the compound interacts with specific receptors in the body, resulting in various physiological and biochemical effects.
Biochemical and Physiological Effects:
6-Phenyl-2-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one has been found to have various biochemical and physiological effects. The compound has been found to have potential anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Phenyl-2-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one in laboratory experiments include its potential applications in various fields of scientific research, its unique properties, and its potential to be used in the development of new drugs and materials. However, the limitations of using the compound in laboratory experiments include its toxicity and potential side effects, which need to be carefully studied and evaluated.
Direcciones Futuras
There are many potential future directions for the study of 6-Phenyl-2-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one. Some of these directions include the further study of its mechanism of action, the development of new drugs and materials using the compound, and the evaluation of its potential side effects and toxicity. Additionally, the compound can be studied for its potential applications in various fields of scientific research, including medicinal chemistry, material science, and nanotechnology.
Métodos De Síntesis
The synthesis of 6-Phenyl-2-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one involves the reaction of 4-(2-pyrazol-1-ylacetyl)piperidine with 2-chloro-3-nitropyridazine in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using various techniques.
Aplicaciones Científicas De Investigación
6-Phenyl-2-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one has been studied extensively for its potential applications in various fields of scientific research. The compound has been found to have potential applications in the field of medicinal chemistry, where it can be used to develop new drugs for various diseases. The compound has also been studied for its potential applications in the field of material science, where it can be used to develop new materials with unique properties.
Propiedades
IUPAC Name |
6-phenyl-2-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c26-19-8-7-18(16-5-2-1-3-6-16)22-25(19)17-9-13-23(14-10-17)20(27)15-24-12-4-11-21-24/h1-8,11-12,17H,9-10,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPXKDDGFWGDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-phenyl-2-{1-[2-(1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-dimethylphenyl)-N'-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2862426.png)
![N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2862428.png)
![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B2862429.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide](/img/structure/B2862430.png)
![6-methyl-N-(4-pyridylmethyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2862431.png)
![3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2862432.png)
![2-(4-benzylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2862433.png)



![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2862443.png)
